molecular formula C12H12BrNO B11850009 8-Bromo-5-propoxyisoquinoline CAS No. 820238-27-5

8-Bromo-5-propoxyisoquinoline

Cat. No.: B11850009
CAS No.: 820238-27-5
M. Wt: 266.13 g/mol
InChI Key: ZEJRURRSILWEAX-UHFFFAOYSA-N
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Description

8-Bromo-5-propoxyisoquinoline: is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines The presence of a bromine atom at the 8th position and a propoxy group at the 5th position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-propoxyisoquinoline typically involves the bromination of isoquinoline derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperatures to ensure selective bromination at the 8th position. The propoxy group can be introduced through a nucleophilic substitution reaction using propyl alcohol and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, which is crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-5-propoxyisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

Major Products Formed:

    Oxidation: Formation of isoquinoline N-oxides.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 8-Bromo-5-propoxyisoquinoline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine: The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its derivatives may possess anti-inflammatory, anticancer, or antimicrobial properties.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Bromo-5-propoxyisoquinoline involves its interaction with specific molecular targets. The bromine atom and propoxy group contribute to its binding affinity and selectivity towards these targets. The compound may act by inhibiting enzymes or receptors involved in various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways affected by this compound.

Comparison with Similar Compounds

    8-Bromoisoquinoline: Lacks the propoxy group, making it less versatile in certain synthetic applications.

    5-Propoxyisoquinoline:

    8-Bromo-7-methoxyisoquinoline: Contains a methoxy group instead of a propoxy group, leading to different chemical properties and reactivity.

Uniqueness: 8-Bromo-5-propoxyisoquinoline is unique due to the presence of both the bromine atom and the propoxy group This combination enhances its reactivity and allows for a broader range of chemical transformations

Properties

CAS No.

820238-27-5

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

8-bromo-5-propoxyisoquinoline

InChI

InChI=1S/C12H12BrNO/c1-2-7-15-12-4-3-11(13)10-8-14-6-5-9(10)12/h3-6,8H,2,7H2,1H3

InChI Key

ZEJRURRSILWEAX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2C=CN=CC2=C(C=C1)Br

Origin of Product

United States

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